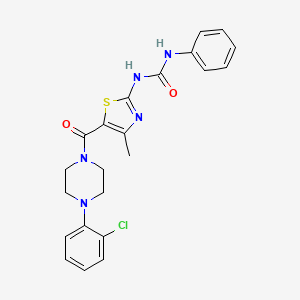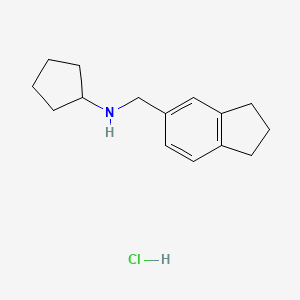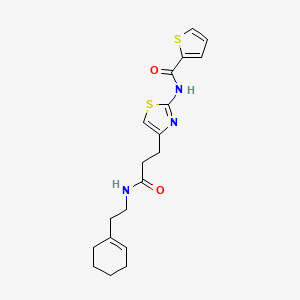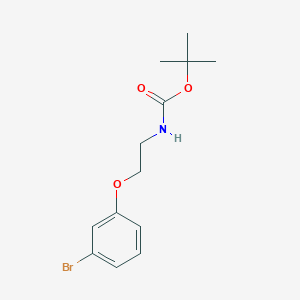
1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a suitable diamine . The thiazol ring could be formed through a condensation reaction involving a thiol and a suitable carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a basic center, the thiazol ring would provide a site of aromaticity, and the carbonyl group would provide a site of polarity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The piperazine ring could undergo reactions typical of secondary amines, such as acylation or alkylation . The carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperazine ring could make it a base, and the presence of the carbonyl group could make it a polar molecule .Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities
Compounds related to 1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea have demonstrated promising antiviral and antimicrobial activities. For example, urea and thiourea derivatives of piperazine, when doped with Febuxostat, showed significant antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial effects. Specifically, derivatives with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited noteworthy antiviral and antimicrobial properties (Reddy et al., 2013).
Antitumor Activities
A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety have been synthesized and shown to have potential anticancer activities, particularly against breast cancer cells. Compounds with specific chlorophenyl substitutions demonstrated promising antiproliferative effects, comparing favorably with cisplatin, a known effective anticancer drug (Yurttaş et al., 2014).
Synthesis and Chemical Properties
The synthesis of piperazine-based compounds, including those with chlorophenyl and phenyl substitutions, has been explored for their potential biological activities. These compounds have been evaluated for their antimicrobial properties, and some showed moderate activity at specific concentrations. The structural elucidation of these compounds relies on a variety of spectral data and chemical analysis (Guna et al., 2009).
Antihypertensive Agents
Piperazine derivatives have also been investigated for their potential as antihypertensive agents. Specifically, compounds within this class have shown activity in spontaneously hypertensive rats (SHR), suggesting a mechanism of action related to ganglionic blocking (Meyer et al., 1989).
Allosteric Enhancers of A1 Adenosine Receptor
Further research into 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes has indicated their potential as allosteric enhancers of the A1 adenosine receptor. The specific substituents on the phenyl ring attached to the piperazine nucleus significantly influence the allosteric enhancer activity, highlighting the importance of chemical modifications for biological function (Romagnoli et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
1-[5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-15-19(31-22(24-15)26-21(30)25-16-7-3-2-4-8-16)20(29)28-13-11-27(12-14-28)18-10-6-5-9-17(18)23/h2-10H,11-14H2,1H3,(H2,24,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQWWENZIUYGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2798205.png)



![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2798211.png)

![N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2798216.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2798220.png)


![4-tert-butyl-N-[4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2798226.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2798227.png)